6-tert-butyl-2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
6-TERT-BUTYL-2-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound with a unique structure that includes a benzothiophene core, a nitrothiophene moiety, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-TERT-BUTYL-2-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multiple steps. One common approach is the condensation of 5-nitrothiophene-2-carbaldehyde with 6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form corresponding amines.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Substitution: The benzothiophene core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amines, while substitution reactions can introduce various functional groups into the benzothiophene core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 6-TERT-BUTYL-2-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL (2R)-2-({(E)-[(5S,6R)-6-((3S)-4-TERT-BUTOXY-3-{[TERT-BUTYL (DIPHENYL)SILYL]OXY}-4-OXOBUTYL)-5,6-DIMETHYL-1-CYCLOHEXEN-1-YL]METHYLIDENE}AMINO)-3-METHYLBUTANOATE
- TERT-BUTYL (5S)-6- { [TERT-BUTYL (DIMETHYL)SILYL]OXY}-2- (DIISOPROPOXYPHOSPHORYL)-5- [ (4-METHOXYBENZYL)OXY]-4-METHYLHEXANOATE
Uniqueness
The uniqueness of 6-TERT-BUTYL-2-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19N3O2S2 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-tert-butyl-2-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C18H19N3O2S2/c1-18(2,3)11-4-6-13-14(9-19)17(25-15(13)8-11)20-10-12-5-7-16(24-12)21(22)23/h5,7,10-11H,4,6,8H2,1-3H3/b20-10+ |
InChI Key |
LKOVWLRSDHSYQD-KEBDBYFISA-N |
Isomeric SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)/N=C/C3=CC=C(S3)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C#N)N=CC3=CC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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